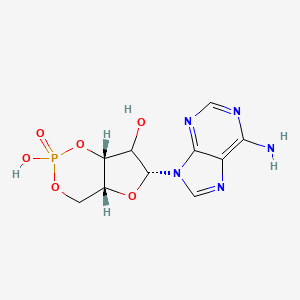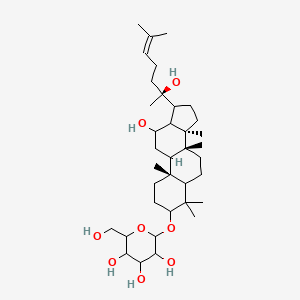
20(S)-Ginsenoside Rh2;20(S)-Rh2;Ginsenoside-Rh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20(S)-Ginsenoside Rh2, also known as 20(S)-Rh2 or Ginsenoside-Rh2, is a bioactive compound derived from ginseng, specifically Panax ginseng. It belongs to the class of ginsenosides, which are saponins known for their wide range of pharmacological properties. Ginsenosides are the primary active components of ginseng and have been extensively studied for their therapeutic potential in various fields, including medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 20(S)-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside precursors found in ginseng. One common method includes the use of acid or base hydrolysis to convert ginsenoside Rg3 into 20(S)-Ginsenoside Rh2. For instance, hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under controlled conditions to achieve this transformation .
Industrial Production Methods
Industrial production of 20(S)-Ginsenoside Rh2 often employs large-scale extraction and purification techniques. The process begins with the extraction of total ginsenosides from ginseng roots or leaves using solvents like ethanol or methanol. The extract is then subjected to hydrolysis using strong acids or bases, followed by chromatographic separation to isolate 20(S)-Ginsenoside Rh2 .
Chemical Reactions Analysis
Types of Reactions
20(S)-Ginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups.
Substitution: Functional groups in the molecule can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ginsenoside derivatives with altered hydroxyl groups, while reduction can produce more saturated compounds .
Scientific Research Applications
20(S)-Ginsenoside Rh2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of saponins and their derivatives.
Biology: Research has shown its potential in modulating cellular processes and signaling pathways.
Medicine: It exhibits anti-cancer, anti-inflammatory, and neuroprotective properties, making it a candidate for therapeutic development.
Mechanism of Action
The mechanism of action of 20(S)-Ginsenoside Rh2 involves multiple molecular targets and pathways:
Comparison with Similar Compounds
20(S)-Ginsenoside Rh2 can be compared with other ginsenosides such as:
- 20(S)-Ginsenoside Rg3
- 20(S)-Ginsenoside Rh1
- 20(S)-Ginsenoside Rk1
- 20(S)-Ginsenoside Rg2
Uniqueness
What sets 20(S)-Ginsenoside Rh2 apart is its potent anti-cancer activity and ability to modulate multiple signaling pathways, making it a unique and valuable compound for therapeutic research .
Properties
Molecular Formula |
C36H62O8 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
2-[[(8R,10R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35+,36-/m0/s1 |
InChI Key |
CKUVNOCSBYYHIS-ABACPQCKSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


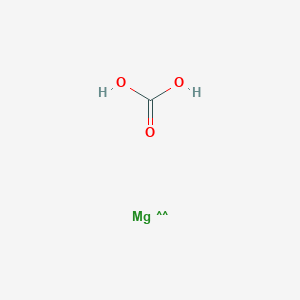
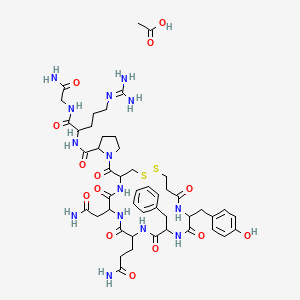
![(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10774759.png)
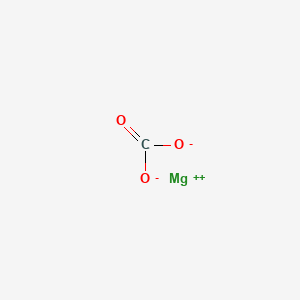
![Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10774766.png)
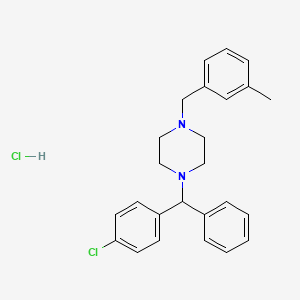
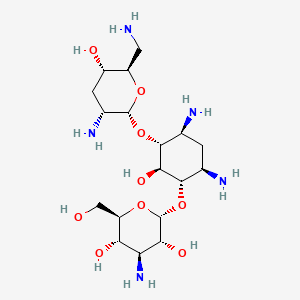
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)
![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate](/img/structure/B10774790.png)
![[(4R,5S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774791.png)
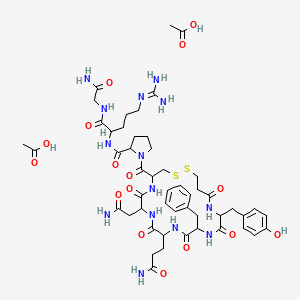
![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B10774808.png)
